(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate
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Overview
Description
(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate is an organic compound with the molecular formula C11H11BrO2. It is a derivative of acrylate, characterized by the presence of a bromine atom, a phenyl group, and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate typically involves the bromination of methyl 2-methyl-3-phenylacrylate. This reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form phenylacetic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of phenylacetic acid derivatives.
Scientific Research Applications
(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of polymers and copolymers with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.
Biological Research: Studied for its interactions with biological molecules and potential as a biochemical probe
Mechanism of Action
The mechanism of action of (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are mediated by various enzymes and chemical reagents, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-2-bromo-3-phenylacrylate: Similar structure but lacks the methyl group on the acrylate moiety.
Ethyl 3-bromo-2-methyl-3-phenylacrylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate is unique due to the presence of both a bromine atom and a phenyl group, which confer specific reactivity and properties. The (E)-isomer configuration also plays a crucial role in its chemical behavior and interactions with other molecules .
Properties
IUPAC Name |
methyl (E)-3-bromo-2-methyl-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-7H,1-2H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOYGBYNTPFQMG-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C1=CC=CC=C1)\Br)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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